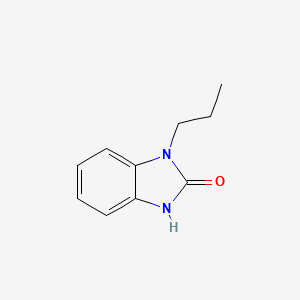

1-propyl-1,3-dihydro-2H-benzimidazol-2-one

描述

Historical Trajectory and Contemporary Relevance of Benzimidazol-2-one (B1210169) Derivatives in Drug Discovery and Materials Science

The benzimidazole (B57391) scaffold, a fused bicyclic ring system composed of benzene (B151609) and imidazole (B134444), has been a cornerstone in the development of therapeutic agents since its therapeutic potential was first recognized in 1944. nih.gov This class of heterocyclic compounds has demonstrated a remarkable diversity of biological activities, leading to the development of drugs with antiviral, anticancer, antifungal, antimicrobial, and anti-inflammatory properties. nih.govbiotech-asia.org The versatility of the benzimidazole core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of its derivatives to engage specific biological targets. biotech-asia.org

In recent decades, the application of benzimidazole derivatives has expanded beyond medicine into the realm of materials science. nbinno.com Their inherent electronic properties, thermal stability, and electron-transporting capabilities make them valuable components in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs). nbinno.com The stable and versatile nature of the benzimidazole scaffold continues to drive innovation in both pharmaceutical research and the development of next-generation electronics. nbinno.com

The 1,3-Dihydro-2H-benzimidazol-2-one Core as a Privileged Heterocyclic Scaffold in Medicinal Chemistry Research

The 1,3-dihydro-2H-benzimidazol-2-one ring system is considered a "privileged scaffold" in medicinal chemistry. biotech-asia.orgquestjournals.orgnih.gov This designation is due to its recurring presence as the core structure in a multitude of biologically active and pharmaceutically significant compounds. researchgate.net The scaffold's physicochemical properties, including its capacity for hydrogen bonding, π-π stacking interactions, and hydrophobic interactions, allow it to bind effectively with a wide range of biomolecules like enzymes and nucleic acids. nih.govnih.gov

This structural framework is highly adaptable, offering multiple positions (N1, C2, and C5(6)) for the introduction of various functional groups. nih.govbiotech-asia.org This flexibility is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates. biotech-asia.org Consequently, the 1,3-dihydro-2H-benzimidazol-2-one core is a focal point of synthetic research aimed at discovering novel therapeutic agents for a wide array of diseases. researchgate.net Researchers have successfully designed and synthesized numerous derivatives with potent activities, including antibacterial, anticancer, and antipsychotic agents. researchgate.netnih.gov

Specific Academic Interest in 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one and its Substituted Analogues

While the broader benzimidazol-2-one class is widely studied, specific academic interest has been directed towards N-substituted analogues, including this compound. Introducing a substituent at the 1-position has been noted to generally lower the melting point of the compound. questjournals.org Research into such derivatives explores how different substituents at the nitrogen atoms influence biological activity.

For instance, a study on a closely related analogue, 1-propenyl-1,3-dihydro-benzimidazol-2-one , synthesized via a palladium-catalyzed rearrangement, demonstrated significant anticancer activity. Its cytotoxicity was evaluated against several cancer cell lines, as detailed in the table below. nih.gov

Table 1: Cytotoxicity of 1-Propenyl-1,3-dihydro-benzimidazol-2-one

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Neura 2a | Neuroblastoma | 10 |

| HEK 293 | Kidney | 15 |

| MCF-7 | Breast | 25 |

Data sourced from cytotoxicity studies using an MTT assay. nih.gov

Furthermore, research into other substituted 1,3-dihydro-2H-benzimidazol-2-one analogues has yielded compounds with diverse applications. A series of novel analogues were synthesized and screened for antibacterial activity, with some compounds showing high efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected 1,3-Dihydro-2H-benzimidazol-2-one Analogues

| Compound | Staphylococcus aureus | Staphylococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 6e | High Activity | High Activity | High Activity | High Activity |

| 6f | High Activity | High Activity | High Activity | High Activity |

| 6g | High Activity | High Activity | High Activity | High Activity |

Activity measured by zone of inhibition at a concentration of 100 µg/mL.

Other research has focused on creating nitro and nitramino derivatives of the core structure for potential use as thermostable energetic materials. nih.govmdpi.com The synthesis of 1,3-disubstituted benzimidazol-2-ones has also been explored for developing agents against parasitic infections like trichinellosis. uctm.edu This diverse body of research underscores the scientific community's continued interest in exploring the chemical space and therapeutic potential of analogues of this compound.

属性

IUPAC Name |

3-propyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFLIDHXMNKSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364125 | |

| Record name | 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77557-01-8 | |

| Record name | 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Propyl 1,3 Dihydro 2h Benzimidazol 2 One

Established Synthetic Pathways for the Benzimidazol-2-one (B1210169) Nucleus

The formation of the benzimidazol-2-one core is a foundational step in the synthesis of many derivatives, including the target compound. Several classical and modern methods have been established for this purpose.

Cyclocarbonylation of o-Phenylenediamines for Core Synthesis

One of the most direct and widely utilized methods for constructing the benzimidazol-2-one ring system is the cyclocarbonylation of o-phenylenediamines. This approach involves the reaction of an o-phenylenediamine (B120857) with a one-carbon (C1) carbonyl source. Various reagents can serve as the carbonylating agent, each with its own set of reaction conditions and efficiencies.

Common carbonylating agents include the highly reactive and toxic phosgene (B1210022) and its safer alternatives like triphosgene (B27547) and 1,1'-carbonyldiimidazole (B1668759) (CDI). google.comnih.gov The reaction with CDI, for instance, has been adapted to flow chemistry, allowing for efficient and scalable synthesis. In a batch process, refluxing o-phenylenediamine with CDI in a mixed solvent system of THF and PEG300 at 160 °C has been shown to produce benzimidazol-2-one. nih.gov More environmentally benign approaches utilize carbon dioxide (CO2) as a green C1 source, often catalyzed by a base or a transition-metal complex under pressure. researchgate.net For example, reacting o-phenylenediamines with CO2 in the presence of tributylamine (B1682462) as a catalyst offers a metal-free route to the desired core structure. researchgate.net

Cyclization Reactions of Substituted Phenyl Ureas

The intramolecular cyclization of appropriately substituted phenyl ureas presents another fundamental route to the benzimidazol-2-one nucleus. A common and straightforward example of this strategy is the reaction of o-phenylenediamine with urea (B33335). This method avoids the handling of more hazardous carbonylating agents. The reaction typically proceeds by heating the two components, which leads to the formation of an N-(2-aminophenyl)urea intermediate that subsequently cyclizes with the elimination of ammonia (B1221849) to yield the benzimidazol-2-one ring.

The reaction can be performed by melting the reactants together, but this often requires a large excess of urea and can lead to side products. google.com A more controlled approach involves heating o-phenylenediamine and urea in a solvent. google.combeilstein-journals.org Water is an effective medium, with the reaction often carried out in an autoclave at temperatures between 100-160 °C to achieve good yields and high purity of the final product. google.com The use of organic solvents, such as dichlorobenzene, at high temperatures (e.g., 172 °C) is also reported, sometimes in the presence of a phase-transfer catalyst to improve yield and purity. beilstein-journals.org

Ring Contraction and Rearrangement Strategies (e.g., Quinoxalinediones)

An innovative approach to the benzimidazol-2-one scaffold involves the ring contraction of larger heterocyclic systems. A notable example is the decarbonylative ring contraction of quinoxaline-2,3-diones. This method provides a practical route to N-substituted benzimidazol-2-ones from readily accessible quinoxalinedione (B3055175) precursors. beilstein-journals.orgacs.org

The reaction is typically promoted by a base in a suitable solvent. Research has shown that treating N-alkylated quinoxaline-2,3-diones with potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120 °C) leads to the extrusion of carbon monoxide and subsequent rearrangement to form the five-membered benzimidazol-2-one ring in good yields. beilstein-journals.org This strategy has proven effective for a range of N-alkyl and N,N'-disubstituted quinoxalinediones. However, the method was reported to be unsuccessful for N-unsubstituted quinoxaline-2,3-diones. beilstein-journals.org

Condensation Reactions with Carbonyl Compounds

The condensation of o-phenylenediamines with carbonyl compounds, particularly aldehydes, is a primary and extensively studied method for the synthesis of benzimidazoles. acs.org This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole (B134444) ring. However, this pathway predominantly leads to the formation of 2-substituted or 1,2-disubstituted benzimidazoles, rather than the direct synthesis of the benzimidazol-2-one nucleus. The direct, one-step condensation of an o-phenylenediamine with a simple carbonyl compound to yield the unsubstituted benzimidazol-2-one core is not a commonly employed synthetic strategy.

N-Alkylation Strategies for Introducing the Propyl Moiety

Once the benzimidazol-2-one nucleus is formed, the introduction of the propyl group at the N1 position is required to complete the synthesis of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Direct Alkylation Approaches for this compound

The most straightforward method for synthesizing the title compound is the direct N-alkylation of the pre-formed benzimidazol-2-one core. This reaction involves treating benzimidazol-2-one with a propylating agent, such as an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base.

The choice of base and solvent is crucial for the reaction's success, influencing both the yield and the selectivity between mono- and di-alkylation. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3), and stronger bases like sodium hydride (NaH). The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF). In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used to facilitate the reaction in a biphasic system or with solid bases. A specific example from the patent literature describes the reaction of a benzimidazolyl compound with n-propyl bromide and powdered NaOH, using TBAB as a catalyst, to achieve N-propylation in good yield.

Synthesis of 1-((3-Substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones as Intermediates

The synthesis of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones serves as a crucial step in the preparation of more complex molecules. A common strategy involves the oxidation of an intermediate where R is a lower alkyl group to yield the desired compound with a labile reactive group, X, such as a halogen (chloro, bromo, or iodo) or a sulfonyloxy group (methylsulphonyloxy or 4-methylphenylsulphonyloxy). google.com These compounds are valuable intermediates for producing pharmacologically active agents. google.com

For instance, 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole can be synthesized and then purified by low-pressure distillation. google.com Subsequent oxidation of this intermediate using a 30% aqueous solution of hydrogen peroxide in acetic acid, with heating, yields the target 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-one. google.com The reaction can be facilitated by a base, such as an alkali metal hydroxide or an organic base, to neutralize the acid released during the process. google.com

Preparation of 1- or 3-(3-Amino-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-ones

A series of novel 1- or 3-(3-amino-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-ones have been synthesized and identified as selective norepinephrine (B1679862) reuptake inhibitors. nih.gov The general synthetic route to these compounds involves several key steps. acs.org

The process begins with the treatment of substituted 1-fluoro-2-nitrobenzenes with an appropriate alkylamine or aniline. acs.org This is followed by a palladium-mediated reduction of the nitro group to yield benzene-1,2-diamines. acs.org These diamines are then promptly cyclized using 1,1'-carbonyldiimidazole (CDI) to form the benzimidazolone core. acs.org

Subsequent structural modifications lead to the final 1-(3-amino-2-hydroxy-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives. acs.orgnih.gov These compounds have demonstrated potent inhibition of the human norepinephrine transporter (hNET) with high selectivity over the human serotonin (B10506) (hSERT) and dopamine (B1211576) (hDAT) transporters. acs.orgnih.gov

Advancements in Sustainable and Green Synthesis of Benzimidazol-2-one Derivatives

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing benzimidazol-2-one derivatives, moving away from harsh reaction conditions and hazardous reagents.

Catalytic Approaches for Eco-Friendly Production

Catalysis plays a pivotal role in the green synthesis of benzimidazol-2-ones, with a focus on both heterogeneous and Lewis acid catalysts.

Heterogeneous catalysts offer significant advantages, including ease of recovery and reusability, which contribute to more sustainable processes. nih.gov Various systems have been explored for the synthesis of benzimidazole (B57391) derivatives.

For example, a Cu-Pd/γ-Al2O3 catalyst, particularly when modified with Mg, has shown high efficiency in the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and ethanol. mdpi.com The bimetallic nature of the catalyst, forming a CuPd alloy, is crucial for its enhanced activity compared to monometallic catalysts. mdpi.com Other heterogeneous systems like heteropolyacid catalysts, modified zeolites, and complex metal oxides have also been investigated. mdpi.com

Engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a sustainable heterogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazole derivatives from o-phenylenediamine and various aldehydes. rsc.orgrsc.org This method boasts high yields, short reaction times, and easy catalyst recovery. rsc.orgrsc.org Similarly, zinc sulfide (B99878) nanoparticles (nano-ZnS) have been used as an efficient and eco-friendly catalyst for the cyclocondensation of substituted aldehydes with o-phenylenediamines. ajgreenchem.com

| Catalyst System | Reactants | Conditions | Key Advantages |

| Mg-modified Cu-Pd/γ-Al2O3 | 2-Nitroaniline, Ethanol | - | High efficiency, direct synthesis |

| MgO@DFNS | o-Phenylenediamine, Aldehydes | Ambient Temperature | Sustainable, high yields, easy recovery |

| Nano-ZnS | o-Phenylenediamines, Aldehydes | Ethanol, 70°C | High yields, mild conditions, short reaction times |

| H2SO4@HTC(II) | o-Phenylenediamines, Aldehydes | - | Moderate to excellent yields |

| AlOOH–SO3 nanoparticles | Aldehydes, o-Phenylenediamines | Solvent-free | Short reaction time, simple workup |

Lewis acids have proven to be effective catalysts for the synthesis of benzimidazole derivatives, often enabling reactions under milder conditions. mdpi.com Several Lewis acids, including ZrCl4, SnCl4·5H2O, TiCl4, and BF3·Et2O, have demonstrated high catalytic activity in the reaction of o-phenylenediamines with orthoesters. researchgate.net

Erbium triflate, Er(OTf)3, has been utilized as a recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles. mdpi.com This catalyst is effective in promoting the reaction between o-phenylenediamines and aldehydes. mdpi.com Scandium(III) triflate has also been employed as a catalyst in the one-pot, three-component reaction of benzimidazole-linked aminopyridines, aldehydes, and isonitriles. nih.gov

| Lewis Acid Catalyst | Reactants | Key Features |

| ZrCl4, SnCl4·5H2O, TiCl4, BF3·Et2O | o-Phenylenediamines, Orthoesters | High catalytic activity |

| Er(OTf)3 | o-Phenylenediamines, Aldehydes | Recyclable, promotes reaction |

| Scandium(III) triflate | Aminopyridines, Aldehydes, Isonitriles | One-pot, three-component reaction |

Solvent-Free and Microwave-Assisted Reaction Conditions

The combination of solvent-free conditions and microwave irradiation represents a significant advancement in the green synthesis of benzimidazol-2-ones. nih.gov These techniques reduce reaction times, minimize waste, and often lead to higher yields and selectivity. mdpi.comnih.gov

Microwave-assisted synthesis has been successfully applied to produce 1,2-disubstituted benzimidazoles. mdpi.com The use of a Lewis acid catalyst like Er(OTf)3 under microwave irradiation and solvent-free conditions provides an efficient and environmentally friendly route to a variety of benzimidazoles. mdpi.comnih.gov This method significantly reduces reaction times from hours to minutes and increases yields. nih.gov

Solvent-free synthesis of benzimidazole derivatives has also been achieved using various catalysts, including AlOOH–SO3 nanoparticles and nanocrystalline magnesium oxide, sometimes in combination with microwave irradiation. rsc.org These approaches align with the principles of green chemistry by eliminating the need for potentially harmful organic solvents. nih.govrsc.org

| Method | Catalyst | Key Advantages |

| Microwave-assisted | Er(OTf)3 | Rapid, high yields, solvent-free |

| Solvent-free | AlOOH–SO3 nanoparticles | Environmentally friendly, simple workup |

| Microwave-assisted | Scandium(III) triflate | One-pot, three-component, intricate frameworks |

| Microwave-assisted | Nanocrystalline MgO | High yields, short reaction time |

Reaction Mechanism Elucidation in Benzimidazol-2-one Formation

The formation of the benzimidazol-2-one ring system is a cornerstone of various synthetic strategies. The elucidation of the reaction mechanisms provides a fundamental understanding of how these heterocycles are assembled, enabling the optimization of reaction conditions and the design of new synthetic routes. Two primary mechanistic pathways are the cyclocarbonylation of o-phenylenediamines and the intramolecular cyclization of N-aryl urea derivatives.

A prevalent method for synthesizing the benzimidazol-2-one core involves the reaction of o-phenylenediamine with a carbonyl source, such as phosgene, carbonyldiimidazole (CDI), or urea. researchgate.netosi.lv When o-phenylenediamine is treated with CDI, the reaction is thought to proceed through a stepwise mechanism. Initially, one of the amino groups of o-phenylenediamine attacks a carbonyl group of CDI, leading to the formation of an acylimidazole intermediate with the concomitant release of an imidazole molecule. This is followed by an intramolecular nucleophilic attack of the second amino group on the newly formed carbonyl function. The subsequent elimination of a second imidazole molecule results in the cyclization and formation of the stable 1,3-dihydro-2H-benzimidazol-2-one ring.

Another significant mechanistic pathway is the intramolecular cyclization of N-(2-aminophenyl)-N'-propylurea. This precursor can be synthesized by reacting o-phenylenediamine with propyl isocyanate. The cyclization is typically promoted by thermal or acid-catalyzed conditions. Under these conditions, it is proposed that the terminal amino group of the urea side chain attacks the carbonyl carbon. This is followed by the elimination of ammonia, leading to the formation of the five-membered benzimidazol-2-one ring. The presence of the propyl group on one of the urea nitrogens directs the regioselectivity of the final product to be this compound. A related cyclization involves N-phenyl-N'-(2-chloroethyl)ureas, which undergo intramolecular cyclization to form oxazoline (B21484) derivatives, highlighting the propensity of urea derivatives to participate in intramolecular ring-forming reactions. ulaval.ca

The table below summarizes the key mechanistic steps in the formation of the benzimidazol-2-one ring from different precursors.

| Precursor(s) | Key Mechanistic Steps | Product |

| o-Phenylenediamine + Carbonyldiimidazole (CDI) | 1. Nucleophilic attack of one amino group on CDI. 2. Formation of an acylimidazole intermediate. 3. Intramolecular nucleophilic attack by the second amino group. 4. Elimination of imidazole to yield the cyclized product. | 1,3-Dihydro-2H-benzimidazol-2-one |

| N-(2-aminophenyl)-N'-propylurea | 1. Protonation of the carbonyl oxygen (acid-catalyzed). 2. Intramolecular nucleophilic attack of the ortho-amino group on the urea carbonyl. 3. Formation of a tetrahedral intermediate. 4. Elimination of ammonia. | This compound |

Pharmacological Investigations and Biological Activities of 1 Propyl 1,3 Dihydro 2h Benzimidazol 2 One Derivatives

Overview of Broad Pharmacological Spectrum Associated with Benzimidazol-2-ones

The benzimidazole (B57391) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. researchgate.net This structural importance stems in part from its resemblance to naturally occurring purines, which allows benzimidazole-based molecules to interact readily with various biological macromolecules. mdpi.comnih.gov The versatility of the benzimidazole scaffold has led to the development of derivatives exhibiting a vast range of therapeutic effects.

Over years of research, compounds incorporating the benzimidazole ring have demonstrated significant potential across numerous medical fields. The documented biological activities include, but are not limited to, anticancer, antiviral, antimicrobial, antifungal, antihypertensive, anti-inflammatory, analgesic, and antihistaminic properties. nih.govnih.gov Clinically approved drugs containing the benzimidazole core structure, such as the antiulcer agent omeprazole, the anthelmintic albendazole, and the anticancer drug bendamustine, underscore the therapeutic relevance of this heterocyclic system. researchgate.net Specifically, the benzimidazol-2-one (B1210169) moiety, a key substructure of the compound of interest, has been extensively studied. Derivatives have been synthesized and investigated for applications including antitumor, antiviral, and antibiotic activities. nih.gov The ability to substitute the benzimidazole ring at various positions, particularly the N1, C2, and C5/C6 positions, allows for the fine-tuning of its pharmacological profile, enabling the design of compounds with targeted biological actions. researchgate.net

Research into Specific Therapeutic Areas for 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one Analogues

Building upon the broad biological potential of the parent scaffold, research has focused on specific analogues, including those with a propyl group at the N1 position, to explore and optimize their activity in distinct therapeutic areas.

Anti-cancer Potency and Mechanisms

Benzimidazole derivatives are a significant class of compounds in cancer research, acting through various mechanisms to inhibit tumor growth. mdpi.comnih.gov Studies on 1,3-dihydro-2H-benzimidazol-2-one derivatives have confirmed their antiproliferative activities against several human cancer cell lines. nih.gov A closely related analogue, 1-propenyl-1,3-dihydro-benzimidazol-2-one, demonstrated anticancer activity in the low micromolar range against neuroblastoma (Neura 2a), kidney cancer (HEK 293), and breast cancer (MCF-7) cell lines. nih.gov

Epigenetic dysregulation is a fundamental cause of cancer development, making epigenetic-modifying enzymes attractive therapeutic targets. researchgate.net Benzimidazole derivatives have gained considerable attention for their ability to modulate these targets, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). researchgate.net By inhibiting these enzymes, such compounds can alter gene expression patterns that contribute to cancer, representing a promising strategy for targeted therapy. researchgate.net While the broader class of benzimidazoles is known for these effects, specific research detailing the activity of this compound analogues against HDACs or DNMTs requires more focused investigation. However, the established potential of the benzimidazole scaffold makes its derivatives, including the 1-propyl analogues, viable candidates for exploration as epigenetic modulators in cancer therapy. researchgate.net

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a primary target for anticancer drug development. researchgate.netnih.gov The benzimidazole structure is a common scaffold for kinase inhibitors, with derivatives designed to be ATP-competitive inhibitors. nih.gov These compounds can achieve high selectivity by binding to unique features of a specific kinase. nih.gov Some benzimidazole derivatives function as multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance by acting on several relevant pathways simultaneously. nih.gov

The anticancer activity of benzimidazole derivatives has been linked to the inhibition of various kinases, including:

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in human cancers. epo.orgchemicalbook.com

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition is a key strategy in cancer treatment. researchgate.netchemicalbook.com

Receptor Tyrosine Kinases (RTKs): This family includes targets like FLT-3, which is implicated in hematopoietic malignancies. epo.org

The table below summarizes the activity of selected benzimidazole derivatives against various protein kinases.

| Compound Class | Target Kinase(s) | Observed Effect | Citation(s) |

| Thiazolo[3,2-a]pyrimidine-benzimidazole hybrids | Aurora A Kinase, Kinesin Spindle Protein (KSP) | Dual inhibition with IC50 values in the nanomolar to low micromolar range. | chemicalbook.com |

| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib) | PARP-1, PARP-2 | Potent inhibition with Ki values of 5.2 nM and 2.9 nM, respectively. | nih.gov |

| Tricyclic benzimidazole carboxamide (Rucaparib) | PARP-1, -2, -3 | Inhibition with IC50 values of 0.8, 0.5, and 28 nM, respectively. | nih.gov |

| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | Showed significant inhibitory potential in in-silico studies. | researchgate.net |

This table is for illustrative purposes and includes various benzimidazole derivatives to show the scope of kinase inhibition.

A key mechanism for the anticancer effect of benzimidazole derivatives is the induction of programmed cell death, or apoptosis. mdpi.comnih.gov Research on a 1-propenyl analogue of the title compound confirmed cancer cell death through methods that stain for active caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov Many benzimidazole compounds trigger apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c into the cell's cytoplasm, initiating the caspase cascade that culminates in cell death. nih.gov Furthermore, some derivatives have been shown to induce apoptosis and primary necrosis in cancer cells at very low concentrations. nih.gov The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce cellular stress and trigger apoptosis.

Antiviral Efficacy, Particularly Against HIV-1 Reverse Transcriptase

The benzimidazole scaffold has been a fruitful starting point for the development of potent antiviral agents. nih.gov A significant area of this research has focused on developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART).

Several studies have synthesized and evaluated N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives as anti-HIV agents. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the N(1) position, as well as on the benzene (B151609) ring of the benzimidazolone core, significantly influences the antiviral potency. nih.gov Certain derivatives have shown high efficacy, inhibiting HIV-1 replication at nanomolar concentrations with low cytotoxicity. nih.gov For instance, a series of N1-aryl-benzimidazol-2-one derivatives were found to be more potent than the standard NNRTI drug nevirapine. nih.gov The development of new NNRTIs based on the benzimidazole structure remains an important goal in AIDS research, particularly to combat the emergence of drug-resistant viral strains. nih.gov

The table below highlights the anti-HIV-1 activity of selected benzimidazol-2-one derivatives.

| Derivative Type | Activity | Reported Potency (IC50) | Citation(s) |

| N1-aryl-benzimidazol-2-one (Compound 99) | NNRTI against HIV-1 | 1.3 µM | nih.gov |

| N1-aryl-benzimidazol-2-one (Compound 100) | NNRTI against HIV-1 | 0.79 µM | nih.gov |

| Sulfone derivatives of benzimidazol-2-one (Compound 101) | NNRTI against HIV-1 | 47 nM | nih.gov |

| Sulfone derivatives of benzimidazol-2-one (Compound 102) | NNRTI against HIV-1 | 50 nM | nih.gov |

| Nevirapine (Reference Drug) | NNRTI against HIV-1 | 1.55 µM | nih.gov |

Neuropharmacological and Central Nervous System (CNS) Activities

Derivatives of this compound have been the subject of significant research for their effects on the central nervous system. These investigations have revealed potential therapeutic applications stemming from their interactions with key neurotransmitter systems.

A notable area of investigation for 1,3-dihydro-2H-benzimidazol-2-one derivatives is their activity as norepinephrine (B1679862) reuptake inhibitors (NRIs). Research has led to the discovery of novel series of these compounds that potently and selectively block the human norepinephrine transporter (hNET).

One series, 1- or 3-(3-amino-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones, was identified as containing selective NRIs. nih.gov Specific compounds within this series demonstrated significant potency for the human norepinephrine transporter (hNET). nih.govebi.ac.uk For instance, compounds designated as 15 and 20 showed strong hNET potency and exhibited superior selectivity for hNET over other monoamine transporters compared to established drugs like reboxetine (B1679249) and atomoxetine. nih.govebi.ac.uk

Further structural modifications led to another novel series, 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones, which also function as potent and selective NRIs. scispace.comnih.gov These compounds generally block hNET effectively while showing high selectivity against the human serotonin (B10506) transporter (hSERT) and the human dopamine (B1211576) transporter (hDAT). scispace.comnih.gov Several compounds in this class, such as 19, 20, 21, and 22, displayed low nanomolar hNET potency with IC₅₀ values ranging from 7 to 10 nM. scispace.comnih.gov These compounds achieved excellent selectivity, being over 500 times more selective for hNET than for hSERT and hDAT. scispace.comnih.gov

Table 1: Norepinephrine Reuptake Inhibition by 1,3-dihydro-2H-benzimidazol-2-one Derivatives

| Compound Series | Specific Compound(s) | Target | Potency (IC₅₀) | Selectivity |

|---|

The interaction of this compound derivatives with dopamine and serotonin receptors is a key aspect of their neuropharmacological profile, particularly for those being investigated for antipsychotic potential. While some derivatives are designed for high selectivity for the norepinephrine transporter, others are developed as multi-target ligands that interact with a range of aminergic G protein-coupled receptors (GPCRs), which include various dopamine and serotonin receptor subtypes. scispace.comnih.gov

For example, the derivative N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) was identified as a multi-target ligand of aminergic GPCRs. nih.gov This compound interacts with these receptors through an electrostatic interaction between its protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) within the receptors. nih.gov Research into related scaffolds has also focused on developing multi-target ligands for dopamine and serotonin receptors for potential use in treating schizophrenia. nih.gov

Conversely, derivatives developed as selective NRIs are characterized by their lack of significant interaction with dopamine and serotonin transporters. The high selectivity of compounds like 19-22 for hNET over hSERT and hDAT is a critical feature of their design, minimizing potential side effects associated with dopamine and serotonin system modulation. scispace.comnih.gov

The unique receptor interaction profiles of certain this compound derivatives have positioned them as compounds of interest in antipsychotic research. The multi-target approach, engaging several types of dopamine and serotonin receptors, is characteristic of atypical antipsychotics. nih.gov

The compound D2AAK4, a multi-target ligand, has been investigated as a potential antipsychotic. nih.gov It demonstrates an atypical antipsychotic profile with low affinity for off-targets that are often associated with side effects. nih.gov In preclinical models, D2AAK4 was shown to decrease amphetamine-induced hyperactivity, a behavioral test predictive of antipsychotic activity. nih.gov The development of such multi-target ligands based on the benzimidazolone scaffold is an active area of research for new treatments for conditions like schizophrenia. nih.gov

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives, including those based on the 1,3-dihydro-2H-benzimidazol-2-one structure, are recognized for their anti-inflammatory and analgesic potential. nih.gov The mechanism for these effects often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of inflammation. nih.gov However, the anti-inflammatory action of benzimidazole derivatives is not limited to COX inhibition; they can also interact with other targets like 5-lipoxygenase (5-LOX), transient receptor potential vanilloid-1 (TRPV-1) channels, cannabinoid receptors, and specific cytokines. nih.govresearchgate.net

Specific research has demonstrated these properties in vivo. For instance, compound 20 from the 1-(3-amino-2-hydroxy-1-phenyl propyl) series, primarily developed as an NRI, was also studied in rat models of acute and neuropathic pain and was found to be orally efficacious. nih.gov Other research on different benzimidazole derivatives has identified compounds with significant analgesic and anti-inflammatory properties, with some showing better inhibition of acetic acid-induced writhing than the standard drug diclofenac (B195802). nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound | Activity | Model | Finding |

|---|---|---|---|

| Compound 20 (a 1-(3-amino-2-hydroxy-1-phenyl propyl) derivative) | Analgesic | Rat hot plate and spinal nerve ligation models | Orally efficacious nih.gov |

| Compound 135 | Analgesic | Acetic acid-induced writhing | Better inhibition than diclofenac (78.12% vs. 75%) nih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiparasitic, Antimalarial)

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for a broad spectrum of antimicrobial activities.

In the realm of antibacterial and antifungal research, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides showed promising results. nih.gov Within this series, specific compounds (28–31) displayed notable inhibitory effects against the fungus Aspergillus niger, with a minimum inhibitory concentration (MIC) of 3.12 μg/ml. nih.gov Compound 28, in particular, proved to be a potent agent with an MIC of 3.12 μg/ml against most of the bacterial and fungal strains tested. nih.gov

Hybrid molecules incorporating the benzimidazolone structure have also been explored. The synthesis of benzimidazole-pyrazole hybrids has been a focus of research due to the known antimicrobial properties of both parent rings, leading to new compounds with potential efficacy against multi-resistant pathogens. nih.gov

Table 3: Antimicrobial Activity of 1-propyl-1H-benzo[d]imidazole Derivatives

| Compound Series | Specific Compound(s) | Target Organism | Activity (MIC) |

|---|---|---|---|

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | 28, 29, 30, 31 | Aspergillus niger | 3.12 µg/ml nih.gov |

Mechanistic Elucidation of Biological Actions

The diverse biological activities of this compound derivatives are a result of their interaction with a variety of molecular targets. The specific mechanism of action is highly dependent on the substitutions made to the core benzimidazolone scaffold.

For neuropharmacological effects, the primary mechanism identified is the inhibition of monoamine transporters. Certain derivatives are engineered to be highly potent and selective inhibitors of the norepinephrine transporter (hNET), effectively blocking the reuptake of norepinephrine in the synapse. scispace.comnih.gov Other derivatives are designed as multi-target ligands that bind to a range of aminergic G protein-coupled receptors, including dopamine and serotonin receptor subtypes, which underlies their potential as atypical antipsychotics. nih.gov

The anti-inflammatory and analgesic properties are largely attributed to the inhibition of enzymes in the inflammatory cascade. nih.govresearchgate.net Many benzimidazole derivatives function as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking the synthesis of inflammatory prostaglandins. nih.govnih.gov Beyond COX, mechanisms include the inhibition of 5-lipoxygenase (5-LOX) and interactions with other targets such as aldose reductase and phospholipase A2. nih.govnih.gov The antimicrobial actions are believed to stem from the ability of the benzimidazole ring system to interfere with essential biological processes in microbes, though specific molecular targets can vary widely depending on the derivative and the pathogen.

Identification and Characterization of Molecular Targets

The biological effects of this compound derivatives are rooted in their interaction with specific molecular targets. Extensive research, including molecular docking and simulation studies, has identified several key proteins and enzymes whose functions are modulated by these compounds.

One significant area of investigation is in cancer therapy, where specific enzymes and receptors that are overexpressed in cancer cells serve as primary targets. Dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidine, has been identified as a potential target for N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org By inhibiting DHFR, these compounds can disrupt the DNA synthesis of proliferating cells. acs.org

Another critical target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ajgreenchem.com Certain benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives have been specifically designed and shown to be inhibitors of VEGFR-2 kinase. ajgreenchem.com

Furthermore, the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) has been identified as a target for novel benzimidazole derivatives in the context of breast cancer. mdpi.com Pin1 is known to regulate the function of the estrogen receptor (ER), and its upregulation is linked to various cancers. mdpi.com

In the realm of G-protein coupled receptors, the Galanin Receptor 3 (GALR3) has been pinpointed as a potential target. Molecular docking and dynamics simulations of newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives revealed that specific compounds, such as a molecule designated as '2d', had a high binding potential for GALR3. nih.govfigshare.com

| Derivative Class | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | Anticancer, Antibacterial | acs.org |

| Benzimidazole-linked-1,3,4-thiadiazol-2-amines | VEGFR-2 Kinase | Anticancer (Anti-angiogenesis) | ajgreenchem.com |

| Benzimidazole hybrids | Pin1 | Anti-Breast Cancer | mdpi.com |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Galanin Receptor 3 (GALR3) | Anticancer | nih.govfigshare.com |

In Vitro and In Vivo Enzyme Kinetics and Inhibitor Characterization

The characterization of enzyme inhibition is a cornerstone of understanding the potency and mechanism of action for these derivatives. In vitro assays are commonly employed to determine the concentration of a compound required to inhibit a specific enzyme by 50% (IC₅₀), a key measure of its potency.

For derivatives targeting VEGFR-2, kinase assays have demonstrated significant inhibitory activity. Two notable compounds, designated AP17 and AP29, exhibited potent inhibition of VEGFR-2 kinase with IC₅₀ values of 1.86 µM and 3.84 µM, respectively. ajgreenchem.com

In the context of Pin1 inhibition for breast cancer treatment, a series of benzimidazole derivatives showed very strong inhibitory activity. mdpi.com One particularly active compound, labeled as compound 12, displayed a remarkable IC₅₀ value of 1.106 nM, indicating extremely high potency against this enzyme. mdpi.com

The antiproliferative effects of some benzimidazolone derivatives have also been linked to their antioxidant capacity. Studies on 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles revealed potent activity against human colorectal cancer (HT-29) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values in the nanomolar range. researchgate.net For instance, against HT-29 cells, the IC₅₀ values for certain derivatives were as low as 0.56 nM and 0.013 nM. researchgate.net This suppressive activity is proposed to be due to the compounds' ability to scavenge reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals. researchgate.net

| Compound/Derivative Class | Target Enzyme | Reported IC₅₀ | Reference |

|---|---|---|---|

| Benzimidazole-linked-1,3,4-thiadiazol-2-amine (AP17) | VEGFR-2 Kinase | 1.86 µM | ajgreenchem.com |

| Benzimidazole-linked-1,3,4-thiadiazol-2-amine (AP29) | VEGFR-2 Kinase | 3.84 µM | ajgreenchem.com |

| Benzimidazole Hybrid (Compound 12) | Pin1 | 1.106 nM | mdpi.com |

| 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles | (Antiproliferative vs HT-29) | 0.013 - 9.26 nM | researchgate.net |

| 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles | (Antiproliferative vs MDA-MB-231) | 0.123 - 1.65 nM | researchgate.net |

Receptor Binding Assays and Affinity Profiling

To quantify the interaction between benzimidazolone derivatives and their receptor targets, radioligand binding assays are frequently utilized. These assays measure the affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ).

A detailed study was conducted on a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives to evaluate their affinities for serotonin (5-HT₄, 5-HT₃) and dopamine (D₂) receptors. researchgate.net Compounds featuring an ethyl or cyclopropyl (B3062369) group at the 3-position of the benzimidazole ring demonstrated moderate to high and selective affinity for the 5-HT₄ receptor, with Kᵢ values ranging from 6.7 to 75.4 nM. researchgate.net These compounds were found to act as antagonists, with pKₑ values (a measure of antagonist potency) between 6.19 and 7.73. researchgate.net

Interestingly, a minor structural change, such as substituting an isopropyl group at the 3-position, led to a shift in pharmacological activity. These derivatives, while still showing moderate 5-HT₄ affinity (Kᵢ ≥ 38.9 nM), acted as partial agonists. researchgate.net This reversal of activity from antagonist to partial agonist due to a small structural modification suggests a complex interaction with the receptor binding site. researchgate.net Further modifications, such as N-butyl quaternization of a lead partial agonist, resulted in an improved affinity for the 5-HT₄ receptor while maintaining high partial agonist activity. researchgate.net

| Derivative Class/Compound | Receptor Target | Affinity (Kᵢ) | Functional Activity (pKₑ) | Reference |

|---|---|---|---|---|

| 3-Ethyl/Cyclopropyl Benzimidazolones | 5-HT₄ | 6.7 - 75.4 nM | 7.73 (Antagonist) | researchgate.net |

| 3-Isopropyl Benzimidazolones | 5-HT₄ | ≥ 38.9 nM | Partial Agonist (i.a. = 0.94) | researchgate.net |

| N-Butyl Quaternized Isopropyl Derivative (5r) | 5-HT₄ | 66.3 nM | Partial Agonist (i.a. = 0.93) | researchgate.net |

Cellular and Subcellular Pathway Analysis

Beyond target binding, it is crucial to understand the downstream effects of these compounds on cellular and subcellular pathways. Studies have focused on elucidating the mechanisms of cell death and the cellular responses induced by this compound derivatives.

Research on 1-propenyl-1,3-dihydro-benzimidazol-2-one has shown its ability to induce cancer cell death in neuroblastoma, kidney, and breast cancer cell lines. nih.govresearchgate.net The mechanism of cell death was confirmed to be apoptosis through several lines of evidence. An MTT assay indicated that the compound affects mitochondrial dehydrogenase activity, a hallmark of metabolic compromise in cells. nih.gov Furthermore, immunostaining for active caspase-3, a key executioner enzyme in the apoptotic cascade, was positive in treated cells. nih.gov The use of JC-1 staining revealed mitochondrial dysfunction, confirming that the compound triggers apoptosis via the mitochondrial pathway. nih.gov

Similarly, investigations into other novel benzimidazole hybrids targeting Pin1 also confirmed the induction of apoptosis. mdpi.com Techniques such as Annexin V-FITC/PI dual staining were used to quantify apoptotic cells. mdpi.com These studies also measured the expression levels of various apoptotic and anti-apoptotic marker proteins and assayed for the accumulation of intracellular reactive oxygen species (ROS), suggesting that oxidative stress may be a component of the induced cell death pathway. mdpi.com

Structure Activity Relationship Sar and Molecular Design of 1 Propyl 1,3 Dihydro 2h Benzimidazol 2 One Analogues

Positional Substitution Effects on Biological Activity (e.g., N1, C2, C5/C6)

The biological activity of benzimidazol-2-one (B1210169) analogues is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. SAR studies consistently demonstrate that modifications at the N1, C2, and C5/C6 positions are critical determinants of potency and selectivity. mdpi.com

N1-Position: Substitution at the N1 position is a key strategy for modulating activity. For instance, the introduction of a benzyl (B1604629) group at the 1-position has been shown to enhance the anti-inflammatory action of certain benzimidazole (B57391) derivatives. mdpi.com Research on fused imidazole (B134444) derivatives has also highlighted the importance of substituents at this position for creating non-acidic anti-inflammatory agents. mdpi.com

C5/C6-Positions: The benzene (B151609) ring of the benzimidazol-2-one scaffold, specifically at the C5 and C6 positions, offers another avenue for structural modification. The electronic properties of substituents at these positions play a crucial role. Studies on 1,2,6-trisubstituted benzimidazoles indicate that the anti-inflammatory activity is heavily dependent on the groups at the C6 position. mdpi.com For example, the synthesis of 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one from its 6-nitro precursor demonstrates how functionalization at this position can serve as a handle for further derivatization to obtain compounds with antibacterial and antifungal properties. nih.gov Similarly, the nitration of the benzimidazol-2-one core can yield derivatives with substitutions at the C4, C5, and C6 positions, creating compounds with potential applications as high-energy materials. mdpi.comnih.gov The presence of electron-withdrawing groups like fluoro and nitro at the meta or para positions (corresponding to C5 and C6) has been linked to antimicrobial properties. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of benzimidazol-2-one analogues.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| N1 | Benzyl group | Enhanced anti-inflammatory action | mdpi.com |

| C2 | Carboxylic acids | Modulated anti-inflammatory activity | mdpi.com |

| C2 | Trifluoroethane | Potent CCR3 receptor inhibition | mdpi.com |

| C5/C6 | Amino group (from Nitro reduction) | Precursor for antibacterial/antifungal agents | nih.gov |

| C5/C6 | Fluoro, Nitro groups | Contributed to antimicrobial properties | nih.gov |

| C4,C5,C6 | Nitro groups | Potential as thermostable energetic materials | mdpi.comnih.gov |

Influence of Alkyl Chain Length and Substitutions on N-Alkyl Derivatives

The length and nature of alkyl chains attached to the nitrogen atoms of the benzimidazole core are critical parameters in drug design, significantly affecting physicochemical properties and, consequently, biological potency.

Studies on related heterocyclic systems have firmly established the principle that alkyl chain length governs activity. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain markedly influenced potency at the mu-opioid receptor (MOR). An ethoxy chain conferred the highest potency, while methoxy (B1213986) and butoxy analogues were less potent than the benchmark, fentanyl. nih.gov This demonstrates a non-linear relationship where a specific chain length optimizes receptor interaction.

Similarly, research on poly(N-alkylimidazoles) as catalysts showed that both the alkyl chain length in the polymer and the acyl chain length in the substrate had a profound effect on esterolytic activity, with longer chains leading to significant rate enhancements due to favorable hydrophobic interactions. nih.gov

The physicochemical properties that underpin these observations include changes in hydrophobicity and diffusion. An increase in alkyl chain length generally leads to increased hydrophobicity and molecular weight. researchgate.netelectrochemsci.org This can hinder the transport of the molecule to its target, as shown by the decreased diffusion coefficients of imidazole-based surfactants with longer alkyl chains (C18 < C12 < C6). researchgate.netelectrochemsci.org Conversely, in some systems, shorter alkyl chains can lead to greater conformational flexibility, which may be entropically favorable for certain interactions.

For derivatives of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one, these principles suggest that the three-carbon propyl chain represents a specific optimization. Variations, such as shortening to ethyl or extending to butyl or pentyl, would likely alter the compound's activity profile. Furthermore, substitutions on the propyl chain itself, as indicated in patents for 1-((3-substituted)propyl) derivatives, provide another layer of modulation for fine-tuning the therapeutic properties. google.com

Conformational Analysis and Pharmacophore Features Relevant to Activity

The three-dimensional arrangement of a molecule (conformation) and the spatial distribution of its key electronic and steric features (pharmacophore) are fundamental to its ability to interact with a biological target. For this compound analogues, understanding these aspects is crucial for rational drug design.

Conformational analysis helps identify the low-energy, biologically active conformations of these molecules. nih.gov The flexibility of the N-propyl group allows the molecule to adopt various shapes, one of which will be preferentially recognized by the target receptor's binding site.

Pharmacophore modeling identifies the essential features required for activity. For benzimidazole derivatives, these often include:

Aromatic/Heterocyclic Rings: The benzimidazole core itself frequently engages in π–π stacking interactions with aromatic amino acid residues (like tryptophan or tyrosine) in the binding pocket of a target protein. nih.gov

Hydrogen Bond Donors/Acceptors: The N-H group and the carbonyl oxygen of the benzimidazol-2-one moiety are key hydrogen bond donors and acceptors, respectively, forming critical anchor points with the receptor.

Hydrophobic Features: The propyl group at the N1 position provides a key hydrophobic feature that can fit into a corresponding hydrophobic pocket in the receptor, enhancing binding affinity.

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an integral tool in modern drug discovery, providing powerful methods to investigate and predict the properties of molecules like this compound and its analogues. These approaches offer insights into electronic structures, ligand-protein interactions, and the dynamic stability of these interactions.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory) for Electronic and Spectroscopic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to compute the electronic properties of molecules, which are directly related to their reactivity and spectroscopic characteristics. dergipark.org.trdergipark.org.tr

DFT studies on benzimidazole derivatives have been used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the analogues. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. dergipark.org.tr

Calculate Quantum Chemical Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity and interaction potential. dergipark.org.trdergipark.org.tr

Predict Spectroscopic Properties: DFT can be used to simulate UV-Vis and other spectra, which can be compared with experimental data to confirm the structure and electronic transitions of synthesized compounds. nih.gov

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding non-covalent interactions with a target. rsc.org

A study on two benzimidazole derivatives using the B3LYP functional showed that substitutions could significantly alter the HOMO-LUMO gap, thereby modifying the molecule's chemical properties and potential biological activity. dergipark.org.tr

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com It is widely used to screen virtual libraries of compounds and to understand the specific interactions that stabilize the ligand-protein complex.

For benzimidazol-2-one analogues, docking studies have provided key insights:

Binding Mode Prediction: Docking simulations can identify the most likely binding pose of an analogue within the active site of a target protein, such as an enzyme or receptor. wjarr.comtandfonline.comnih.gov

Interaction Analysis: These simulations reveal specific interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.govnih.govsemanticscholar.org For example, docking of benzimidazole analogues into the active site of acetylcholinesterase (AChE) showed that they mimic the binding mode of known inhibitors like tacrine. nih.gov

Binding Affinity Estimation: Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different analogues and prioritization of the most promising candidates for synthesis. semanticscholar.org

In one study, docking of newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives against several cancer targets helped identify the most likely protein target and rationalize the observed cytotoxic effects. tandfonline.comnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the docked complex and observation of any conformational changes.

Key applications of MD simulations for benzimidazol-2-one analogues include:

Validation of Docking Poses: MD simulations are run on the ligand-protein complexes obtained from docking to assess their stability. A stable complex will maintain its key interactions throughout the simulation. tandfonline.comnih.gov

Analysis of Binding Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored over the simulation time. Low and stable RMSD values suggest a stable binding complex. semanticscholar.org

Exploration of Conformational Changes: MD can reveal how the binding of a ligand may induce conformational changes in the target protein, or how the ligand itself adapts its conformation within the binding site. nih.gov

Calculation of Binding Free Energy: More advanced MD-based methods can provide a more accurate estimation of the binding free energy, offering a better correlation with experimental activity.

Studies combining docking with MD simulations on benzimidazole derivatives have successfully validated the binding poses, confirmed the stability of the ligand-target complexes, and provided a deeper understanding of the dynamic nature of the molecular recognition process. tandfonline.comnih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its analogues involves the use of statistical methods to correlate the biological activity of these compounds with their physicochemical properties and structural features. ijpsr.comnih.gov These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent and selective molecules. chalcogen.ro

Several QSAR studies have been conducted on the broader class of benzimidazole derivatives, providing valuable insights that can be extrapolated to N-propyl benzimidazolone analogues. For instance, a study on a series of 28 benzimidazole analogues with antimicrobial activity developed a multiple linear regression (MLR) model. ijpsr.com This model revealed a positive correlation between antibacterial activity and descriptors such as the Topological Polar Surface Area (TPSA), the number of hydrogen bond acceptors, the implicit logP (iLOGP), and the Galvez topological charge index of order 4 (GGI4). ijpsr.com The resulting model demonstrated statistical significance with a squared correlation coefficient (r²) of 0.6773 and a predictive r² for the external test set of 0.7150. ijpsr.com

Another QSAR analysis on 2-substituted halogenated benzimidazoles as potential antimycobacterial agents also yielded significant models. The best 3D-QSAR model showed a cross-validated squared correlation coefficient (q²) of 0.6765 and a predictive r² of 0.8455, indicating good internal and external predictive power. scienceopen.com For a series of benzimidazole derivatives acting as inhibitors of Saccharomyces cerevisiae, QSAR analysis identified that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) are the key descriptors governing their antifungal activity. nih.gov

In a study focused on N-acylated benzimidazolone derivatives, 2D-QSAR models highlighted that the type of acyl group introduced into the benzimidazolone moiety strongly influences the antifungal activity against Botrytis cinerea. scienceopen.com Similarly, 3D-QSAR models for N-substituted benzimidazole derived carboxamides have been generated to explore the molecular properties that have the highest influence on their antioxidative and antiproliferative activities. nih.gov For a set of benzimidazole carboxamide derivatives as PARP-1 inhibitors, a 3D-QSAR study produced a robust CoMFA model with an r² of 0.899 and a q² of 0.712, and a CoMSIA model with an r² of 0.889 and a q² of 0.744, offering insights into the structure-activity relationship. nih.gov

These studies collectively underscore the importance of electronic, steric, and hydrophobic properties in determining the biological activity of benzimidazolone analogues. The descriptors and statistical parameters from some of these representative QSAR studies are summarized in the table below.

| Benzimidazole Analogue Series | Biological Activity | Key Descriptors | Statistical Parameters |

|---|---|---|---|

| General Benzimidazoles (n=28) | Antimicrobial | TPSA, H-bond acceptors, iLOGP, GGI4 | r² = 0.6773, Predictive r² = 0.7150 |

| Halogenated Benzimidazoles | Antimycobacterial | Not specified | q² = 0.6765, pred_r²se = 0.5312 |

| General Benzimidazoles (n=24) | Antifungal (S. cerevisiae) | logP, Dipole Moment (DM), Surface Area Grid (SAG) | Not specified |

| Benzimidazole Carboxamides | PARP-1 Inhibition | Steric and Electrostatic fields (CoMFA); Steric, Electrostatic, Hydrophobic, H-bond donor and acceptor fields (CoMSIA) | CoMFA: r² = 0.899, q² = 0.712; CoMSIA: r² = 0.889, q² = 0.744 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comresearchgate.net For analogues of this compound, this involves defining the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that govern their binding to a biological target.

Pharmacophore models can be generated based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based). chalcogen.ro These models then serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. mdpi.comnih.gov

A study on N-aryl-benzimidazolone analogues as potential inhibitors of Heat Shock Protein 90 (HSP90) utilized a target-based pharmacophore model. mdpi.com This model, consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings (ADDRR), was used to screen a database of over 30,000 compounds. mdpi.com The screening identified more than 3,000 potential candidates, with five compounds showing promising binding affinities in subsequent docking studies. mdpi.com

In another example, a ligand-based virtual screening was performed using the benzimidazole scaffold to discover potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.gov This approach led to the identification of several benzimidazole derivatives with significant leishmanicidal activity. nih.gov Similarly, pharmacophore models have been developed for various other targets where benzimidazole derivatives have shown activity, such as sigma2 receptors, where a five-feature model (positive ionizable, hydrogen bond acceptor, hydrophobic aromatic, hydrophobic aliphatic, and a generic hydrophobic feature) was created based on benzooxazolone derivatives, a class structurally related to benzimidazolones. nih.gov

The process of pharmacophore modeling and virtual screening typically involves several steps:

Model Generation: Creating a pharmacophore model from a protein-ligand complex or a set of active compounds. mdpi.com

Database Screening: Using the pharmacophore model as a filter to search large chemical databases for molecules that match the defined features. mdpi.comnih.gov

Hit Filtering and Docking: The retrieved hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding mode and affinity to the target protein. nih.gov

In Vitro Testing: The most promising candidates from computational studies are then synthesized and tested experimentally to validate their biological activity. promega.com

The table below summarizes the key features of representative pharmacophore models developed for benzimidazole and related heterocyclic analogues.

| Target | Scaffold Class | Pharmacophore Features | Screening Outcome |

|---|---|---|---|

| HSP90 | N-aryl-benzimidazolone | 1 H-bond Acceptor, 1 H-bond Donor, 3 Aromatic Rings (ADDRR) | 5 lead candidates from ~31,000 compounds |

| Leishmania mexicana Triosephosphate Isomerase | Benzimidazole | Substructure search based on benzimidazole scaffold | Identification of new leishmanicidal agents |

| Sigma2 Receptor | Benzooxazol-2-one | 1 Positive Ionizable, 1 H-bond Acceptor, 1 Hydrophobic Aromatic, 1 Hydrophobic Aliphatic, 1 Generic Hydrophobic | Development of a 3D-QSAR model with r = 0.97 |

| Estrogen Alpha Receptor | Benzimidazole | Not specified | Identification of novel derivatives against breast cancer |

Preclinical Pharmacokinetics and Toxicological Considerations of Benzimidazol 2 One Derivatives

In Vitro Metabolic Stability and Metabolite Profiling

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In vitro assays using liver microsomes and hepatocytes are standard methods to predict in vivo metabolism.

For 1-propyl-1,3-dihydro-2H-benzimidazol-2-one , specific metabolic stability data is not publicly documented. However, based on the metabolism of structurally related compounds, several metabolic pathways can be anticipated. The benzimidazole (B57391) ring system is generally subject to oxidation, while the N-propyl group offers a primary site for metabolic attack.

Expected Metabolic Pathways:

Hydroxylation: The propyl side chain is susceptible to hydroxylation at various positions, primarily the terminal (ω) and penultimate (ω-1) carbons, to form alcohol metabolites. The aromatic benzimidazole ring can also undergo hydroxylation.

N-Dealkylation: Cleavage of the N-propyl group would yield 1,3-dihydro-2H-benzimidazol-2-one .

Oxidation: Further oxidation of the propyl chain could lead to the formation of corresponding ketones or carboxylic acids.

Glucuronidation: The resulting hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to facilitate excretion.

Studies on other N-substituted benzimidazolone derivatives have demonstrated the prevalence of these pathways. For instance, the metabolism of the drug domperidone (B1670879), which contains a more complex propyl-benzimidazolone moiety, involves hydroxylation and N-dealkylation. nih.gov

Illustrative In Vitro Metabolic Stability of Related Benzimidazole Derivatives

To illustrate the typical metabolic stability of this class of compounds, the following table presents hypothetical data based on findings for various benzimidazole derivatives in human liver microsomes (HLM).

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Pathway |

| Hypothetical Benzimidazolone A | > 60 | < 10 | Major: N-dealkylation |

| Hypothetical Benzimidazolone B | 35 | 45 | Major: Aromatic Hydroxylation |

| Hypothetical Benzimidazolone C | 15 | 110 | Major: Aliphatic Hydroxylation |

This table is for illustrative purposes and does not represent actual data for this compound.

Mechanistic Toxicological Assessments (e.g., Reactive Oxygen Species Induction)

The toxicological profile of benzimidazole derivatives can be varied. A key mechanism of toxicity for some chemical classes is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), can damage cellular components like DNA, proteins, and lipids if not adequately neutralized by antioxidant systems. nih.govnih.gov

There are no specific studies detailing ROS induction by This compound . However, some benzimidazole-containing compounds have been shown to modulate ROS levels. For example, certain anthelmintic benzimidazoles have been found to enhance the generation of ROS in the host's jejunum, which may contribute to their therapeutic effect. nih.gov Conversely, other benzimidazole derivatives have been investigated for their antioxidant properties, suggesting a potential to scavenge free radicals. researchgate.net

Given the chemical structure of This compound , its potential to induce ROS would likely depend on its interaction with cellular enzymes such as cytochrome P450 reductases or xanthine (B1682287) oxidase, which can produce superoxide as a byproduct of their catalytic cycles. nih.gov Without experimental data, it is difficult to predict whether this specific compound would act as an inducer or quencher of ROS.

Key Considerations for ROS Induction:

Redox Cycling: The ability of the molecule to undergo redox cycling could lead to the continuous production of superoxide radicals.

Mitochondrial Effects: Interference with the mitochondrial electron transport chain is a common source of ROS generation.

Enzyme Inhibition/Induction: The compound could inhibit antioxidant enzymes or induce pro-oxidant enzymes.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

In the absence of empirical data, in silico tools provide a valuable means of predicting the ADMET properties of a molecule. These computational models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological characteristics.

For This compound , a predictive analysis based on its structure would likely yield the following profile:

Absorption:

Lipinski's Rule of Five: This rule predicts drug-likeness and oral bioavailability. This compound (Molecular Weight: 176.22 g/mol , calculated logP: ~1.5-2.0, 2 hydrogen bond donors, 1 hydrogen bond acceptor) would likely comply with these rules, suggesting good oral absorption potential.

Polar Surface Area (PSA): The PSA is a key descriptor for predicting drug transport. The PSA of the benzimidazol-2-one (B1210169) core is around 49 Ų. The addition of a propyl group would not significantly increase this, suggesting good membrane permeability.

Distribution:

Plasma Protein Binding: The compound is moderately lipophilic and would be expected to exhibit some degree of plasma protein binding.

Blood-Brain Barrier (BBB) Penetration: In silico models would be needed to predict whether the compound can cross the BBB. Generally, compounds with lower PSA and moderate lipophilicity have a higher chance of CNS penetration.

Metabolism:

As discussed in section 5.1, the primary metabolic sites are predicted to be the N-propyl chain and the aromatic ring. The compound would likely be a substrate for cytochrome P450 enzymes.

Excretion:

Metabolites are expected to be excreted primarily via the renal route after conversion to more polar forms (e.g., glucuronides).

Toxicity:

In silico toxicity models can predict potential liabilities such as mutagenicity (Ames test), carcinogenicity, and organ toxicity. Benzimidazole derivatives generally show a range of toxicities, and specific predictions for this compound would require dedicated software analysis.

Illustrative In Silico ADMET Predictions for Benzimidazol-2-one Derivatives

The following table shows representative in silico predictions for hypothetical benzimidazol-2-one derivatives to illustrate the type of data generated in such an analysis.

| Property | Hypothetical Derivative 1 | Hypothetical Derivative 2 | This compound (Predicted) |

| Molecular Weight | 250.3 | 310.4 | 176.22 |

| logP | 2.8 | 3.5 | ~1.8 |

| H-Bond Donors | 2 | 1 | 2 |

| H-Bond Acceptors | 3 | 4 | 1 |

| Human Intestinal Absorption (%) | > 90% | > 85% | Likely > 90% |

| BBB Permeation | Low | Medium | Low to Medium |

| Ames Mutagenicity | Negative | Negative | Likely Negative |

This table contains predicted values for illustrative purposes. Actual values may differ.

Analytical and Characterization Methodologies for 1 Propyl 1,3 Dihydro 2h Benzimidazol 2 One

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one, providing detailed information about its atomic and molecular structure.